molecular formula C20H19NO3 B3153683 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol CAS No. 763130-57-0

5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol

Cat. No. B3153683
CAS RN: 763130-57-0
M. Wt: 321.4 g/mol
InChI Key: JLUDJRSLAFLJRH-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol, also known as compound 1, is a synthetic compound that has gained interest in scientific research. The Inchi Code for this compound is 1S/C20H19NO3/c1-23-19-10-7-15 (20 (22)13-19)14-21-16-8-11-18 (12-9-16)24-17-5-3-2-4-6-17/h2-13,21-22H,14H2,1H3 .


Molecular Structure Analysis

The molecular formula of 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol is C20H19NO3. Its molecular weight is 321.4 g/mol. The Inchi Code provides a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • This compound can serve as an intermediate for various syntheses. For instance, the oxidation of similar benzylphenol compounds with silver oxide in alcoholic media forms benzylic ethers, which are convenient intermediates for synthesizing a variety of related compounds (Jurd & Wong, 1981).

Application in Photodynamic Therapy

  • Derivatives of this compound have potential in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine substituted with similar compounds reported high singlet oxygen quantum yield, indicating potential as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

  • Compounds structurally related to 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol have been synthesized and found to exhibit antimicrobial activity. This indicates a potential application in developing new antimicrobial agents (Kumar et al., 2006).

Electrochemical Applications

  • Compounds with similar structures have been investigated for their electrochemical properties. For example, the electrochemical reduction of methyl triclosan, a structurally related compound, has been studied for environmental pollutant degradation (Peverly et al., 2014).

Photophysical Properties

  • Derivatives of this compound exhibit unique luminescence properties, which could be exploited in material sciences, particularly in the development of luminescent materials (Kim et al., 2021).

Renewable Chemical Feedstocks

  • Research has explored the production of phenolic-rich products from lignocellulosic materials, where compounds like 5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol could play a role in generating renewable chemical feedstocks (Xu et al., 2012).

properties

IUPAC Name

5-methoxy-2-[(4-phenoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-23-19-10-7-15(20(22)13-19)14-21-16-8-11-18(12-9-16)24-17-5-3-2-4-6-17/h2-13,21-22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUDJRSLAFLJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228531
Record name 5-Methoxy-2-[[(4-phenoxyphenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol

CAS RN

763130-57-0
Record name 5-Methoxy-2-[[(4-phenoxyphenyl)amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763130-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-[[(4-phenoxyphenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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